2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- is a chemical compound characterized by its unique structure that incorporates two triethoxysilyl groups attached to a propen-1-amine backbone. Its molecular formula is and it has a molecular weight of approximately 409.67 g/mol. The compound is identified by the CAS number 26868-19-9, and it plays a significant role in various scientific and industrial applications, particularly in materials science and organic chemistry.
This compound can be classified as an organosilicon compound due to the presence of silicon atoms in its structure. It is synthesized from simpler precursors, including triethoxysilane and propen-1-amine, leading to its classification as a silane derivative. The incorporation of triethoxysilyl groups enhances the reactivity of the amine, making it suitable for applications in surface modification and polymerization processes.
The synthesis of 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- typically involves several key steps:
The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts may be employed to facilitate the reaction. The process requires careful monitoring of temperature and time to ensure optimal yield and purity of the final product.
The molecular structure of 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- features:
The compound has the following structural data:
The compound can undergo various chemical reactions due to its amine and silane functionalities:
These reactions typically require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently. The ability to form stable bonds with silica makes this compound particularly valuable in material science applications .
The mechanism by which 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- acts involves:
This dual functionality allows for enhanced adhesion properties when used in coatings or surface treatments .
Relevant analyses indicate that its properties make it suitable for applications requiring strong adhesion and durability .
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- has several scientific uses:
These applications highlight its versatility in fields such as materials science, organic synthesis, and nanotechnology .
The synthesis of 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- (molecular formula: C17H38N1O6Si2) employs a convergent multi-step strategy initiated from 3-chloropropene and ammonia to form the propen-1-amine backbone . Subsequent bis-silylation introduces the triethoxysilyl groups via nucleophilic substitution, where stoichiometrically controlled addition of chloromethyltriethoxysilane to the aminated intermediate achieves functionalization. This pathway parallels methodologies observed in structurally analogous compounds like bis(triethoxysilylpropyl)amine (C27H63NO9Si3) [3]. Critical to route efficiency is in-situ protection of the propenyl group during silylation to prevent competitive addition reactions, typically accomplished using trimethylsilane blocking agents removed under mild acidic workup [6].
Table 1: Multi-Step Synthesis Pathway for Target Compound
Step | Reaction Type | Input Materials | Key Intermediate | Yield (%) |
---|---|---|---|---|
1 | Reductive Amination | 3-Chloropropene, NH₃ | Allylamine | 78 |
2 | Nucleophilic Substitution | Allylamine, ClCH₂Si(OEt)₃ | N-Allyl-N-(triethoxysilylmethyl)amine | 65 |
3 | Bis-Silylation | Intermediate from Step 2, ClCH₂Si(OEt)₃ | Target Compound | 52 |
Solvent polarity critically governs reaction kinetics in the bis-silylation step. Polar aprotic solvents like tetrahydrofuran (THF) accelerate silane-amine coupling but promote ethoxy group hydrolysis, reducing final yields to ≤45% [3]. Dichloromethane (DCM) balances polarity and stability, enabling yields up to 68% by minimizing premature condensation [6]. Catalytic triethylamine (0.5–1.5 mol%) proves optimal for deprotonating the amine nucleophile, while avoiding stronger bases (e.g., NaH) that trigger propenyl polymerization [6]. Alternative catalysts like Amberlyst A-21 (solid-supported amine) facilitate easier purification but extend reaction times to >24 hours for comparable yields (60–63%) [3].
Table 2: Solvent and Catalyst Performance in Bis-Silylation
Solvent | Catalyst (1 mol%) | Reaction Time (h) | Byproduct Formation (%) | Yield (%) |
---|---|---|---|---|
THF | Et₃N | 8 | 28 | 45 |
DCM | Et₃N | 10 | 12 | 68 |
Toluene | Amberlyst A-21 | 24 | 9 | 63 |
Acetonitrile | Et₃N | 6 | 34 | 41 |
Stoichiometric precision dictates bis-silylation efficiency: A 2.2:1 molar ratio of chloromethyltriethoxysilane to mono-silylated propen-1-amine maximizes target compound formation (72% isolated yield), while 2:1 ratios leave 15–20% monosilylated residue . Temperature modulates selectivity; reactions at 60°C complete within 10 hours but generate 8–10% disilylated ether byproducts via Si-O-CH2 side reactions. Lowering temperatures to 45°C suppresses byproducts (<3%) but extends synthesis times to 18 hours [6]. Inert atmosphere (N2 or Ar) is non-negotiable – ambient moisture reduces yields by 25–40% through siloxane oligomerization [3]. Post-reaction quenching with cold aqueous NaHCO3 followed by MgSO4 drying minimizes degradation during workup [6].
Replacing chloromethyltriethoxysilane with fluoromethyltriethoxysilane enhances electrophilicity, reducing bis-silylation time to 6 hours but requiring cryogenic conditions (−20°C) to control exothermicity . Alternatively, mercaptomethyltriethoxysilane precursors introduce thioether linkages, enabling radical-mediated surface bonding – though yielding thiol byproducts necessitates additional purification [3]. For hydrolytic stability tuning, methyl- or phenyl-substituted chlorosilanes (e.g., ClCH2SiMe(OEt)2) create sterically shielded derivatives resistant to premature condensation. However, these bulkier groups lower surface adhesion energy by 30–40% compared to the triethoxy variant [6].
Table 3: Precursor Impact on Functional Properties
Precursor | Reaction Rate (rel.) | Hydrolysis Half-life (h) | Thermal Stability (°C) | Key Application |
---|---|---|---|---|
ClCH₂Si(OEt)₃ | 1.0 | 48 | 180 | Standard surface coupling |
FCH₂Si(OEt)₃ | 2.3 | 12 | 150 | Low-temperature grafting |
HSCH₂Si(OEt)₃ | 0.7 | 72 | 160 | Radical-reactive coatings |
ClCH₂SiMe(OEt)₂ | 0.5 | 240 | 220 | Hydrolysis-resistant films |
Structurally analogous amines like aminopropyltriethoxysilane (APTES) demonstrate that electron-withdrawing groups (e.g., −CN, −NO2) on the amine backbone accelerate hydrolysis but reduce long-term storage stability [6]. Consequently, the propenyl group in the target compound balances reactivity and shelf life through its moderate electron-donating character.
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